Crassumolide A

Description

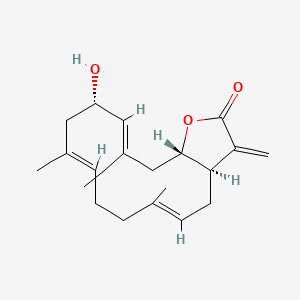

Crassumolide A is a cembranoid diterpene derived from marine soft corals, notably species within the Lobophytum and Sinularia genera. These compounds are typically isolated for their anti-inflammatory, cytotoxic, and antimicrobial properties, though the exact biological profile of this compound remains to be fully elucidated. Marine diterpenes like this compound are of significant pharmacological interest due to their complex stereochemistry and ecological roles in coral defense mechanisms .

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3aR,5E,9E,12S,13E,15aS)-12-hydroxy-6,10,14-trimethyl-3-methylidene-3a,4,7,8,11,12,15,15a-octahydrocyclotetradeca[b]furan-2-one |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-7-14(2)10-17(21)11-15(3)12-19-18(9-8-13)16(4)20(22)23-19/h7-8,11,17-19,21H,4-6,9-10,12H2,1-3H3/b13-8+,14-7+,15-11+/t17-,18+,19-/m0/s1 |

InChI Key |

BIDNFRVXQJTBCI-XXYAPWOQSA-N |

Isomeric SMILES |

C/C/1=C\C[C@H]2[C@H](C/C(=C/[C@H](C/C(=C/CC1)/C)O)/C)OC(=O)C2=C |

Canonical SMILES |

CC1=CCC2C(CC(=CC(CC(=CCC1)C)O)C)OC(=O)C2=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Crassumolide A with its structural analogs, including crassumolides (G, H, I), crassarines (A–H), sarcocrassocolides (M–O), and culobophylins (A–C), based on source organisms, structural motifs, and research trends.

Table 1: Key Features of this compound and Related Compounds

Structural Similarities and Divergences

- Macrocyclic Backbone: All compounds share a 14-membered cembranoid core, but substitutions vary. Crassumolide G and Crassarine A feature oxidized side chains (e.g., epoxy or lactone groups), whereas Sarcocrassocolide M includes a furanodiene system .

- Functional Groups : Crassumolides (G, H, I) and Crassarine A–H exhibit γ-lactone or ester moieties, suggesting shared biosynthetic pathways involving oxidative cyclization. In contrast, Culobophylins A–C from Lobophytum crassum display unique ether bridges, indicating divergent post-cyclization modifications .

Source Organism Specificity

- Genus-Level Variations : Crassumolides and Culobophylins are exclusive to Lobophytum crassum, while Crassarines derive from Sinularia crassa. This genus-specific distribution highlights ecological or enzymatic factors influencing diterpene diversification .

Q & A

Q. Reference Workflow :

Design synthetic routes using retrosynthetic analysis.

Validate intermediate structures at each step using spectroscopic techniques.

Document yield and enantiomeric excess (EE) to assess efficiency .

How can researchers identify and characterize this compound using spectroscopic techniques?

Basic Research Question

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Assign - and -NMR signals to confirm skeletal structure and stereochemistry. NOESY experiments resolve spatial proximity of protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Methodological Tip : Cross-validate results with computational chemistry (e.g., DFT calculations for NMR chemical shifts) to address ambiguities .

How should contradictory data regarding this compound’s biological activity be analyzed?

Advanced Research Question

Contradictions in bioactivity data (e.g., varying IC values) may arise from assay conditions or compound stability. Address these through:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines, exposure time, and solvent systems .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate confounding factors .

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects that may explain discrepancies .

Data Triangulation : Combine in vitro, in silico, and in vivo data to build a cohesive model .

What in silico methods are recommended for predicting this compound’s interactions with biological targets?

Advanced Research Question

Computational approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to receptors (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability .

- Pharmacophore Modeling : Identify critical interaction motifs using tools like LigandScout.

- ADMET Prediction : Apply SwissADME or pkCSM to evaluate pharmacokinetic properties and toxicity risks .

Validation Protocol : Compare docking scores with experimental IC values from literature to refine predictive models .

How to design stability studies for this compound under varying environmental conditions?

Advanced Research Question

Assess stability using ICH Q1A guidelines:

Stress Testing : Expose this compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .

Kinetic Analysis : Calculate degradation rate constants () and half-life () under each condition.

Degradation Product Identification : Use LC-MS/MS to characterize byproducts and infer degradation pathways .

Statistical Consideration : Apply Arrhenius equation to extrapolate shelf life at standard storage conditions .

What strategies mitigate challenges in isolating this compound from natural sources?

Basic Research Question

Natural extraction faces low yields and matrix complexity. Mitigation strategies:

- Bioassay-Guided Fractionation : Use activity data (e.g., antimicrobial assays) to prioritize fractions .

- Hybrid Extraction Techniques : Combine supercritical fluid extraction (SFE) with microwave-assisted extraction (MAE) to enhance efficiency .

- Metabolomic Profiling : Apply LC-HRMS and GNPS libraries to dereplicate known compounds and focus on novel analogs .

Documentation : Maintain detailed logs of solvent systems, yields, and chromatographic conditions for reproducibility .

How to evaluate the ecological significance of this compound in its native organism?

Advanced Research Question

Study ecological roles via:

- Gene Knockout Models : Use CRISPR-Cas9 to silence biosynthetic genes and observe phenotypic changes in the host organism .

- Ecological Interaction Assays : Test this compound’s effects on sympatric species (e.g., antimicrobial or allelopathic activity) .

- Isotope Labeling : Track -labeled this compound in soil or marine systems to monitor biodegradation .

Ethical Compliance : Adhere to Nagoya Protocol guidelines for accessing genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.